N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide
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Overview
Description
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is a complex organic compound that features a tetrazole ring and an indole moiety. The tetrazole ring is known for its stability and ability to act as a bioisostere for carboxylic acids, making it a valuable component in medicinal chemistry . The indole structure is a common scaffold in many biologically active compounds, contributing to the compound’s potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide.
Coupling with Indole: The synthesized tetrazole derivative is then coupled with an indole derivative through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[3-(2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide: Similar structure but lacks the methyl group on the tetrazole ring.
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at a different position on the indole ring.
Uniqueness
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is unique due to the specific positioning of the tetrazole and indole moieties, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C17H14N6O |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O/c1-23-21-16(20-22-23)12-3-2-4-14(10-12)19-17(24)13-5-6-15-11(9-13)7-8-18-15/h2-10,18H,1H3,(H,19,24) |
InChI Key |
BQHPCLAKKPVYCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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